molecular formula C12H16N4O2 B14874178 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14874178
M. Wt: 248.28 g/mol
InChI Key: SMBJETLFGWKAHL-UHFFFAOYSA-N
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Description

1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features a pyrrolidine ring fused with a tetrahydropyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.

Mechanism of Action

The mechanism of action of 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar compounds to 1-((1-Ethylpyrrolidin-2-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(1-ethylpyrrolidin-2-yl)methyl]-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C12H16N4O2/c1-2-15-5-3-4-10(15)8-16-7-9(6-13)11(17)14-12(16)18/h7,10H,2-5,8H2,1H3,(H,14,17,18)

InChI Key

SMBJETLFGWKAHL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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